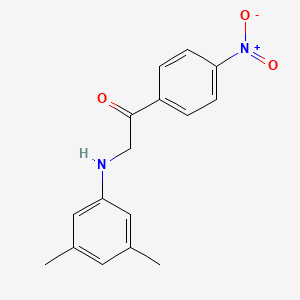![molecular formula C5H4 B14467978 Tetracyclo[2.1.0.01,3.02,5]pentane CAS No. 66202-79-7](/img/structure/B14467978.png)
Tetracyclo[2.1.0.01,3.02,5]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[2.1.0.01,3.02,5]pentane is a highly strained, non-classical hydrocarbon with the molecular formula C5H4. This compound is characterized by its unique structure, consisting of four fused cyclopropane rings. The high strain in its structure makes it an interesting subject for theoretical and experimental studies in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[2.1.0.01,3.02,5]pentane is challenging due to its highly strained structure. One common method involves the photochemical cyclization of suitable precursors under ultraviolet light. This process typically requires low temperatures and inert atmospheres to prevent decomposition .
Industrial Production Methods
Industrial production of Tetracyclo[21001,3Most preparations are carried out on a laboratory scale for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo[2.1.0.01,3.02,5]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of less strained hydrocarbons.
Substitution: Halogenation reactions can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, less strained hydrocarbons, and halogenated derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetracyclo[2.1.0.01,3.02,5]pentane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and its effects on chemical reactivity.
Biology: Investigated for its potential interactions with biological macromolecules, although its high strain limits its biological applications.
Medicine: Explored for its potential use in drug design, particularly in the development of strained ring systems that can interact uniquely with biological targets.
Industry: Utilized in the synthesis of novel materials with unique properties due to its strained structure.
Mecanismo De Acción
The mechanism by which Tetracyclo[2.1.0.01,3.02,5]pentane exerts its effects is primarily through its high ring strain, which makes it highly reactive. The strain energy can be released during chemical reactions, leading to the formation of more stable products. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A three-membered ring compound with significant ring strain.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a unique structure.
Spiro[2.2]pentane: A compound with a spirocyclic structure that also exhibits significant strain.
Uniqueness
Tetracyclo[2.1.0.01,3.02,5]pentane is unique due to its four fused cyclopropane rings, which result in an exceptionally high level of ring strain. This makes it more reactive compared to other strained hydrocarbons, providing unique opportunities for synthetic applications and theoretical studies .
Propiedades
Número CAS |
66202-79-7 |
|---|---|
Fórmula molecular |
C5H4 |
Peso molecular |
64.08 g/mol |
Nombre IUPAC |
tetracyclo[2.1.0.01,3.02,5]pentane |
InChI |
InChI=1S/C5H4/c1-2-4-3(1)5(1,2)4/h1-4H |
Clave InChI |
ICZKBCPBVASHJN-UHFFFAOYSA-N |
SMILES canónico |
C12C3C14C2C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


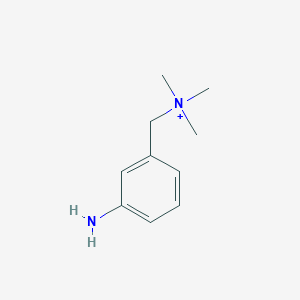
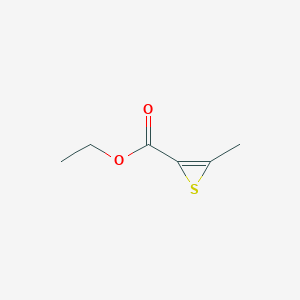

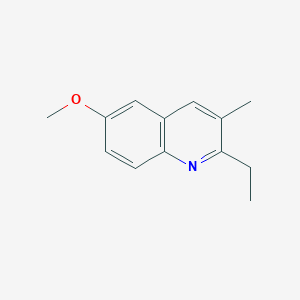
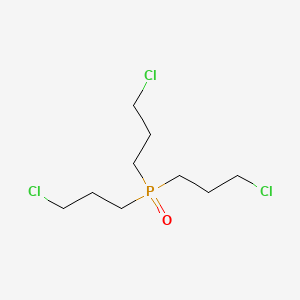
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
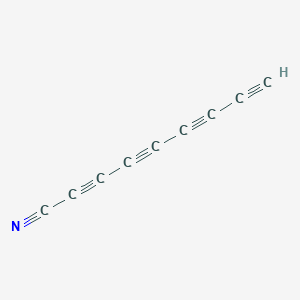

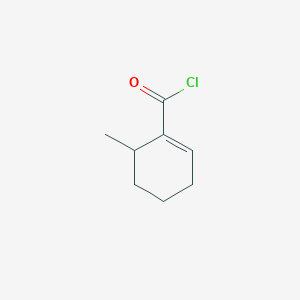
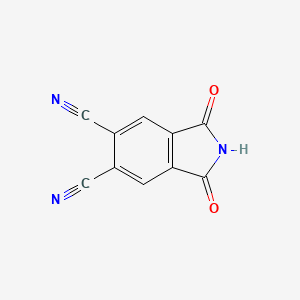
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)


